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1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Cat. No.: B126729
CAS No.: 155471-60-6
M. Wt: 114.11 g/mol
InChI Key: ZWYNZPJMZMGOHH-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-ol is a chemical building block of significant interest in advanced materials science and pharmaceutical research. The tetrazole moiety is a privileged structure in medicinal chemistry, often used as a bioisostere for carboxylic acids or other heterocycles, which can enhance metabolic stability and modify the physicochemical properties of lead compounds . In the field of high-energy materials, tetrazole derivatives are extensively investigated for their ability to form stable, dense, and planar structures. Research indicates that such frameworks, particularly bistetrazole systems, can exhibit remarkably high density and superior detonation velocities, making them competitive candidates for next-generation energetic materials . Furthermore, the tetrazole ring serves as a versatile ligand in coordination chemistry, facilitating the synthesis of metal-organic frameworks (MOFs) and catalysts. As a functionalized derivative, this compound provides researchers with a versatile synthon for further chemical modification, opening avenues in synthetic chemistry, materials engineering, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O B126729 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 155471-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNZPJMZMGOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1h 1,2,3,4 Tetrazol 5 Yl Ethan 1 Ol and Analogous Structures

Classical [3+2] Cycloaddition Reactions

The cornerstone of tetrazole synthesis lies in the [3+2] cycloaddition reaction, a powerful tool for the formation of the tetrazole ring. This approach typically involves the reaction of a nitrile with an azide (B81097) source.

Nitrile-Azide Cycloaddition for 5-Substituted 1H-Tetrazoles

The most fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide, typically sodium azide. nih.govscielo.br This reaction is often catalyzed by a variety of agents to improve yields and reaction times. The general mechanism involves the activation of the nitrile by a catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization. A range of catalysts have been utilized for this transformation, including metal salts and solid-supported acids. nih.govscielo.bracademie-sciences.frrsc.org

For the synthesis of compounds analogous to 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, a nitrile precursor bearing a protected hydroxyl group or a carbonyl group that can be subsequently reduced would be employed. For instance, the cycloaddition of 2-acetoxypropanenitrile with sodium azide would yield the acetate-protected precursor, which upon hydrolysis would afford the target molecule.

Table 1: Catalysts for Nitrile-Azide Cycloaddition

Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
Silica Sulfuric Acid DMF Reflux Varies 72-95
PbCl2 DMF 120 Varies Good to Excellent
CuSO4·5H2O DMSO 140 0.5-5 h Good to Excellent

Formation of the Hydroxyethyl (B10761427) Side Chain from Precursors

An alternative to incorporating the hydroxyethyl group during the cycloaddition is to introduce it onto a pre-formed tetrazole ring. This can be achieved through two primary pathways:

Reduction of a Ketone Precursor: 5-Acetyl-1H-tetrazole serves as a key intermediate. The reduction of the acetyl group to a secondary alcohol can be accomplished using standard reducing agents such as sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) or ethanol. This method offers a straightforward route to this compound.

Reaction with an Aldehyde: A 5-metallo-1H-tetrazole, such as 5-lithio-1H-tetrazole (generated in situ from 1H-tetrazole and a strong base like n-butyllithium), can react with acetaldehyde (B116499) in an appropriate aprotic solvent. This nucleophilic addition reaction, upon aqueous workup, directly yields the desired this compound.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are notable examples that have been adapted for the synthesis of tetrazole derivatives.

Passerini-Tetrazole Reactions

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org A significant variation of this reaction replaces the carboxylic acid with hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide), leading to the formation of 5-(1-hydroxyalkyl)-1-substituted-1H-tetrazoles. nih.gov

To synthesize this compound, acetaldehyde would be employed as the carbonyl component. The reaction of acetaldehyde, an isocyanide, and hydrazoic acid would directly yield the target molecule, with the isocyanide determining the substituent on one of the tetrazole nitrogen atoms. This approach offers a convergent and atom-economical route to the desired product. Recent advancements have focused on developing catalyst-free and sonication-accelerated Passerini-tetrazole reactions, enhancing their efficiency and green credentials.

Ugi-Tetrazole Reactions

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgtcichemicals.comsciepub.com Similar to the Passerini reaction, the Ugi reaction can be adapted for tetrazole synthesis by substituting the carboxylic acid with hydrazoic acid. organic-chemistry.org

In the context of synthesizing analogs of this compound, the Ugi-tetrazole reaction would involve acetaldehyde as the carbonyl component, an amine, an isocyanide, and hydrazoic acid. The product would be a 1,5-disubstituted tetrazole with the 1-hydroxyethyl group at the 5-position and the amine and isocyanide fragments incorporated at the 1-position and as an amide side chain, respectively. This reaction provides a high degree of molecular diversity from readily available starting materials.

Table 2: Comparison of Passerini-Tetrazole and Ugi-Tetrazole Reactions for this compound Synthesis

Reaction Components Product Key Features
Passerini-Tetrazole Acetaldehyde, Isocyanide, Hydrazoic Acid 1-Substituted-5-(1-hydroxyethyl)-1H-tetrazole Three-component, atom-economical, direct formation of the alcohol.

Advanced Synthetic Techniques and Catalysis

The field of tetrazole synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. Advanced techniques often involve the use of novel catalysts to promote classical reactions under milder conditions or to achieve stereoselectivity.

Recent research has explored the use of various heterogeneous catalysts for the nitrile-azide cycloaddition, offering advantages such as ease of separation and reusability. researchgate.net Nanoparticle-based catalysts have also shown promise in accelerating the synthesis of 5-substituted-1H-tetrazoles. nih.gov

Green Chemistry Approaches to Tetrazole Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In tetrazole synthesis, this often involves using benign solvents, reusable catalysts, and minimizing toxic waste.

One approach utilizes Natrolite zeolite as a new, reusable, and heterogeneous catalyst for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles. This method offers the advantage of proceeding under solvent-free conditions, and the catalyst can be easily separated by filtration and reused. rsc.org Another green protocol employs deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride (ChCl) and urea, as an environmentally friendly reaction medium. In one study, a series of 5-substituted-1H-tetrazoles were synthesized from aryl aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide using a catalytic amount of Cu(OAc)2 in a DES, achieving moderate to excellent yields. lookchem.com

A significant environmental issue in large-scale tetrazole synthesis, particularly for pharmaceutical ingredients like valsartan (B143634) and irbesartan, is the use of tributyltin chloride, which generates substantial toxic tin waste. asianpubs.org A greener synthetic approach addresses this by recycling the tributyltin chloride. In this process, tributyltin azide, formed in situ, reacts with a nitrile. The resulting tributyltin-protected tetrazole is then treated with sodium hydroxide, releasing the tetrazole product and tributyltin hydroxide. The latter is subsequently converted back to tributyltin chloride with hydrochloric acid, allowing it to be reused in subsequent batches with no loss of activity. asianpubs.org

Nanomaterial-Catalyzed Synthesis of Tetrazole Derivatives

The high surface-area-to-volume ratio and unique properties of nanomaterials make them highly efficient catalysts for organic transformations. rsc.org Various nanocatalysts have been developed to facilitate the synthesis of tetrazole derivatives, often with benefits such as high yields, short reaction times, and catalyst reusability. rsc.orgnih.gov

Magnetic nanoparticles are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. nih.gov Examples include:

Fe3O4@MCM-41-SB-Cu: An organic-inorganic hybrid nanocomposite used for the one-pot synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide. nih.gov

Fe3O4@tryptophan–La: A recyclable catalyst prepared by anchoring lanthanum onto the surface of tryptophan-modified Fe3O4 nanoparticles, effective for the synthesis of 5-substituted tetrazoles from nitriles and sodium azide under neat (solvent-free) conditions. nih.gov

ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica (Fe3O4@PMO–ICS–ZnO): This thermally stable nanomaterial catalyzes the synthesis of tetrazole derivatives in green solvents like ethanol. The catalyst demonstrates excellent reusability for at least five consecutive runs without a significant drop in activity. researchgate.netnih.gov

Other nanomaterials have also been successfully employed. Cu2O nanoparticles catalyze the C-N coupling of aryl tetrazolones with aryl boronic acids to produce 1,4-diaryl tetrazolones. rsc.org Silver nanoparticles supported on sodium borosilicate glass (ASBN) have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted tetrazoles. acs.org

NanocatalystReaction TypeKey AdvantagesReference
Fe3O4@MCM-41-SB-CuOne-pot MCR from aldehydesMagnetic separation, reusability nih.gov
Fe3O4@tryptophan–La[3+2] cycloaddition from nitrilesSolvent-free conditions, recyclable nih.gov
Fe3O4@PMO–ICS–ZnOCascade reaction from aldehydesGreen solvent (EtOH), high stability, reusable (5+ runs) nih.gov
Cu NPs@Fe3O4-chitosanFrom cyanamides and NaN3Magnetic separation, reusable nih.gov
Cu2O nanoparticlesC–N couplingTolerates diverse functional groups rsc.org
Ag/Sodium Borosilicate (ASBN)[2+3] cycloaddition from aminesSolvent-free, green synthesis of catalyst acs.org

Metal-Free and Transition Metal-Catalyzed Methods

The synthesis of tetrazoles can be broadly categorized by the nature of the catalyst, with both metal-free and metal-catalyzed options being extensively explored.

Metal-Free Methods: An innovative metal-free approach utilizes cuttlebone, a naturally occurring, low-cost, and porous material, as a heterogeneous catalyst. The synthesis of 5-substituted-1H-tetrazoles is achieved through a [3+2] cycloaddition of nitriles with sodium azide. The catalytic activity of cuttlebone is attributed to its ability to cause "electrophilic activation" of the nitrile through hydrogen bond formation, facilitating the cycloaddition. The catalyst is easily separated by filtration and can be reused multiple times without a significant loss in yield. scispace.comresearchgate.net

Transition Metal-Catalyzed Methods: Transition metals are widely used to catalyze the formation of tetrazole rings, often providing high efficiency and functional group tolerance. nih.gov

Zinc Catalysts: Various zinc salts, such as ZnBr2 and ZnCl2, have been reported to effectively catalyze the cycloaddition of nitriles and azides. scispace.com

Copper Catalysts: Copper-based catalysts, including Cu2O nanoparticles and Cu(OAc)2, are versatile for different types of tetrazole syntheses, from cycloadditions to cross-coupling reactions. lookchem.comrsc.orgresearchgate.net

Palladium Catalysts: Palladium nanoparticles have been shown to catalyze reactions such as the hydrogenolysis of benzylic epoxides, a transformation that can be relevant in the synthesis of functionalized side chains on tetrazole analogs. organic-chemistry.org

These methods provide a broad toolkit for chemists to choose from, depending on the desired substrate scope, cost considerations, and environmental constraints.

Stereoselective Synthesis of Chiral this compound Analogs

Creating chiral molecules with a specific three-dimensional arrangement is crucial in medicinal chemistry. The synthesis of enantiomerically pure or enriched analogs of this compound requires stereoselective methods.

One strategy involves the diastereoselective alkylation of chiral tetrazole-containing scaffolds. For example, alkylations of chiral seven-membered rings fused to a tetrazole (tetrazolo[1,5a]azepines) proceed with high diastereoselectivity. This approach allows for the controlled construction of new stereocenters, including quaternary ones, providing access to diastereomerically enriched heterocyclic compounds. nih.gov

Organocatalysis offers another powerful tool. Chiral catalysts that mimic natural amino acids have been developed. For instance, a novel α-tetrazole binaphthylazepine catalyst was synthesized, which joins the atropisomeric chirality of a binaphthyl backbone with a central chirality at the α-position to the tetrazole ring. mdpi.com This catalyst is an isostere of proline, a well-known organocatalyst, and is designed to create constrained transition states that can lead to high enantiodiscrimination in asymmetric reactions. mdpi.com

Furthermore, dynamic kinetic resolution (DKR) is a highly efficient method for producing enantiopure alcohols from racemates. This process combines the enzymatic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. The combination of a lipase, such as Novozym® 435, for the stereoselective acylation and a metal catalyst, like a ruthenium or vanadium complex, for the racemization of the alcohol has been successfully applied to synthesize a variety of chiral alcohols. mdpi.com This methodology is directly applicable to the synthesis of chiral this compound analogs.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. imperial.ac.uk This approach is essential for introducing the desired functionality onto a pre-existing molecular scaffold.

The most direct FGI pathway to obtain this compound is through the reduction of the corresponding ketone, 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one . This transformation involves converting a carbonyl group (ketone) into a secondary alcohol. Standard reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). vanderbilt.edu NaBH4 is a milder reagent typically used in alcoholic solvents like methanol or ethanol, while LiAlH4 is a more powerful reducing agent used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

This reduction step would typically be performed after the construction of the tetrazole ring and the attachment of the acetyl side chain. For example, a synthetic sequence could involve the [3+2] cycloaddition to form a 5-acetyl-1H-tetrazole intermediate, which is then subjected to reduction to yield the final target alcohol, this compound.

Chemical Reactivity and Transformations of 1 1h 1,2,3,4 Tetrazol 5 Yl Ethan 1 Ol Derivatives

Reactions at the Tetrazole Nitrogen Atoms (N-Alkylation, N-Arylation)

The tetrazole ring of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol exists in two tautomeric forms, with the proton residing on either the N-1 or N-2 position. Consequently, reactions such as alkylation and arylation on the deprotonated tetrazolide anion typically yield a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted derivatives.

The regioselectivity of these reactions is a critical aspect and is influenced by several factors, including the nature of the electrophile (alkylating or arylating agent), steric hindrance imposed by the substituents, and the reaction conditions (solvent, base, temperature). rsc.orgbeilstein-journals.orgd-nb.info Generally, the N-2 atom is considered more nucleophilic and less sterically hindered, often leading to the 2,5-disubstituted isomer as the major product, particularly with bulky electrophiles or under conditions favoring thermodynamic control. organic-chemistry.orgnih.gov However, the formation of the N-1 isomer can be significant, especially with smaller alkylating agents under kinetic control.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide resulted in a near 1:1 mixture of the N-1 and N-2 isomers, highlighting the competitive nature of the two nitrogen atoms. mdpi.com For derivatives of this compound, a similar distribution would be expected, although the 1-hydroxyethyl group might exert a different steric and electronic influence compared to a protected aminomethyl group.

Recent methods have been developed to achieve higher regioselectivity. For instance, the use of diaryliodonium salts in metal-free conditions has been shown to be a regioselective method for the N-2 arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Another approach involves the diazotization of aliphatic amines to generate diazonium intermediates, which then alkylate the tetrazole, preferentially forming the 2,5-disubstituted products. organic-chemistry.orgnih.gov

Table 1: Representative N-Alkylation and N-Arylation Reactions on 5-Substituted Tetrazoles
ReactantReagentConditionsMajor ProductMinor ProductReference Principle
5-Substituted-1H-tetrazoleBenzyl bromide (BnBr)K₂CO₃, Acetone, rt2-Benzyl-5-substituted-2H-tetrazole1-Benzyl-5-substituted-1H-tetrazole mdpi.com
5-Substituted-1H-tetrazoleDiphenyliodonium triflateDCM, rt, Metal-free2-Phenyl-5-substituted-2H-tetrazoleNot reported organic-chemistry.org
5-Substituted-1H-tetrazolePrimary Amine, Organic NitriteEthyl Acetate2-Alkyl-5-substituted-2H-tetrazole1-Alkyl-5-substituted-1H-tetrazole organic-chemistry.org

Ring Transformations and Cycloaddition Reactions of the Tetrazole Moiety

The tetrazole ring is an aromatic, high-nitrogen heterocycle that is generally stable under many reaction conditions. However, under specific energetic inputs, such as heat or ultraviolet light, it can undergo significant transformations, typically involving the extrusion of molecular nitrogen (N₂). maxapress.com

Photochemical Transformations: The photolysis of tetrazole derivatives is a well-studied area and often leads to cleavage of the ring. nih.govresearchgate.net The specific outcome depends heavily on the substitution pattern. Upon UV irradiation, a 1,5-disubstituted tetrazole derivative is postulated to extrude N₂ to form a highly reactive imidoylnitrene intermediate. This intermediate can then undergo various rearrangements, such as a Wolff-type isomerization, to yield a stable carbodiimide. uc.pt In contrast, a 2,5-disubstituted tetrazole is believed to first form a nitrilimine, which can then cyclize to a diazirine before rearranging to the same imidoylnitrene species. uc.pt For derivatives of this compound, photochemical reactions would likely follow these pathways, leading to complex product mixtures depending on which regioisomer (N-1 or N-2 substituted) is used as the starting material.

Thermal Transformations: Thermolysis of tetrazoles also leads to ring fragmentation. The decomposition temperature and products are highly dependent on the substituents on the ring. researchgate.net For many 5-substituted tetrazoles, the decomposition involves ring-opening, which is a key consideration in the study of tetrazole-based energetic materials. maxapress.com

Cycloaddition Reactions: While the most common cycloaddition reaction related to tetrazoles is their synthesis via a [3+2] cycloaddition between a nitrile and an azide (B81097), the reverse reaction (retro-[3+2] cycloaddition) or participation of the formed tetrazole in other cycloadditions is less common but possible under specific conditions, often thermally or photochemically induced ring-opening to a 1,3-dipolar species that can be trapped.

Other Derivatization Strategies for this compound

Beyond direct reactions at the nitrogen or oxygen centers, other strategies can be employed to create more complex derivatives.

Use of Protecting Groups: To achieve selective transformations, the use of protecting groups is a viable strategy. For instance, the hydroxyl group can be protected (e.g., as a silyl (B83357) ether or benzyl ether) to allow for more aggressive reactions on the tetrazole ring. Conversely, the tetrazole N-H can be protected (e.g., with a p-methoxybenzyl (PMB) or trityl group) to prevent its participation in reactions targeting the hydroxyl group or to direct metallation for subsequent functionalization.

Functionalization at the C-5 Position: Although the C-5 position is already substituted, it is possible to carry out further modifications by first converting the 1-hydroxyethyl group. For example, oxidation to the ketone followed by reactions at the α-carbon could be envisioned. Another advanced strategy involves N-protection followed by deprotonation of the C-5 carbon with a strong base to form a C-5 metalated species. Such intermediates, like N-protected (1H-tetrazol-5-yl)zinc pivalates, can undergo cross-coupling reactions to attach new aryl or alkyl groups at the C-5 position, though this would involve cleavage of the C-C bond in the starting material. researchgate.net

Structural Elucidation and Advanced Characterization of 1 1h 1,2,3,4 Tetrazol 5 Yl Ethan 1 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR), as well as their connectivity.

For 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (the methyl -CH₃ and the methine -CH), the hydroxyl proton (-OH), and the acidic proton on the tetrazole ring (N-H). The splitting patterns (multiplicity) of the ethyl group signals would confirm their adjacency, while their chemical shifts would indicate the influence of the neighboring hydroxyl and tetrazole moieties.

The ¹³C-NMR spectrum would complement this by identifying the carbon skeleton, including the two carbons of the ethyl group and the carbon atom within the tetrazole ring. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Despite the theoretical utility of these methods, a thorough review of available scientific literature and chemical databases did not yield specific, experimentally determined NMR data (¹H-NMR, ¹³C-NMR, or HSQC) for this compound.

Table 1: Expected NMR Resonances for this compound No experimental data is available in the reviewed literature.

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H -CH ~1.5 Doublet (d)
¹H -CH (OH) ~5.0 Quartet (q)
¹H -OH Variable Singlet (s)
¹H N-H >10 (typically broad) Singlet (s)
¹³C -C H₃ ~20 N/A
¹³C -C H(OH) ~60 N/A
¹³C C -tetrazole ~155-160 N/A

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

However, specific experimental FT-IR or Raman spectral data for this compound could not be located in the published scientific literature.

Table 2: Expected Vibrational Bands for this compound No experimental data is available in the reviewed literature.

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3400-3200 O-H stretch (alcohol) FT-IR
~3100-3000 N-H stretch (tetrazole) FT-IR
~2980-2850 C-H stretch (aliphatic) FT-IR, Raman
~1500-1400 Tetrazole ring stretches FT-IR, Raman
~1100-1000 C-O stretch (alcohol) FT-IR

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₃H₆N₄O), the calculated molecular weight is approximately 114.11 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 114. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the spectrum would offer further structural evidence, likely showing losses of small, stable fragments such as a methyl group (CH₃), water (H₂O), or parts of the tetrazole ring.

A search of scientific databases did not uncover any published experimental mass spectrometry data for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound No experimental data is available in the reviewed literature.

m/z Value (Predicted) Ion Identity
114 [M]⁺
115 [M+H]⁺
99 [M-CH₃]⁺
96 [M-H₂O]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule and how the molecules pack together in the crystal lattice. Key insights would include the planarity of the tetrazole ring and the intricate network of hydrogen bonds involving the alcohol's hydroxyl group and the nitrogen atoms of the tetrazole ring.

Currently, there are no published reports detailing the single-crystal X-ray structure of this compound in the Cambridge Structural Database (CSD) or other scientific literature.

Table 4: Hypothetical Crystallographic Parameters No experimental data is available for this compound.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise values for all bonds and angles
Hydrogen Bonding Identification of donor-acceptor pairs and distances

Computational and Theoretical Studies of 1 1h 1,2,3,4 Tetrazol 5 Yl Ethan 1 Ol and Its Analogs

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of tetrazole derivatives. Methods like DFT, particularly with hybrid functionals such as B3LYP, are widely used to investigate the mechanisms of tetrazole formation and the properties of the resulting compounds. acs.orgnih.govacs.org These theoretical studies are crucial for understanding the electronic and structural properties of tetrazole-containing compounds, including their thermodynamic stability and potential as energetic materials.

The electronic character of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com For tetrazole derivatives, the HOMO is often distributed over the tetrazole ring and adjacent substituents, while the LUMO is also typically localized on the heterocyclic ring system, indicating its role in electron transfer processes. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) surfaces are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. aimspress.comnih.gov For 5-substituted 1H-tetrazoles, the MEP surface typically shows negative potential (electron-rich regions) localized around the nitrogen atoms of the tetrazole ring, particularly N3 and N4. acs.orgnih.gov These regions are susceptible to electrophilic attack and are involved in hydrogen bonding. acs.orgnih.gov Conversely, the hydrogen atom attached to N1 presents a region of positive potential, making it a site for nucleophilic interaction. researchgate.net This charge distribution is fundamental to the role of tetrazoles as bioisosteres for carboxylic acids, as it governs their interaction with biological receptors. acs.org

Table 1: Representative Frontier Orbital Energies for a 5-Substituted Tetrazole Analog
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Computational methods are employed to calculate key thermodynamic parameters such as the enthalpy of formation (ΔH°f), which is particularly important for tetrazoles considered for use as energetic materials. mdpi.com Reactivity descriptors derived from conceptual DFT, including chemical hardness, electronegativity, and the Fukui function, help quantify and predict the reactivity of tetrazole derivatives. acs.orgnih.gov For instance, an increase in the number of nitrogen atoms in an azole ring generally leads to increased electronegativity and chemical hardness. nih.gov Molecules with higher HOMO energy have a greater tendency to donate electrons, which can be correlated with properties like corrosion inhibition. acs.org

Table 2: Calculated Global Reactivity Descriptors for a Tetrazole Analog
DescriptorValue (eV)
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Global Softness (S)0.159

Note: This table presents typical calculated reactivity descriptors for a generic tetrazole derivative to illustrate the concepts, as specific data for the subject compound is not available in the provided sources.

Mechanistic Investigations of Tetrazole Formation and Reactions

DFT calculations have been instrumental in elucidating the mechanisms of tetrazole synthesis. The most common route, the [3+2] cycloaddition of an azide (B81097) with a nitrile, has been shown to proceed not through a concerted mechanism, but via a stepwise process. acs.orgnih.govacs.org

Computational studies suggest that the formation of the tetrazole ring from a nitrile and an azide salt involves the activation of the nitrile, leading to an imidoyl azide intermediate. acs.orgnih.gov This intermediate then undergoes a 1,5-cyclization to form the 1H-tetrazole ring. acs.orgnih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing capacity of the substituent on the nitrile. acs.orgnih.govacs.org This mechanistic insight is crucial for optimizing reaction conditions and predicting the feasibility of synthesizing new tetrazole derivatives.

The alkylation of 5-substituted 1H-tetrazoles can lead to two different regioisomers: the 1,5- and 2,5-disubstituted products. The outcome of this reaction is influenced by several factors, including the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. rsc.orgmdpi.com Computational studies help to rationalize the observed regioselectivity. The relative stability of the N1 and N2 anions of the tetrazole ring, as well as the transition states leading to the respective products, can be calculated. Generally, the 2,5-disubstituted tetrazole is the thermodynamically preferred product. rsc.org However, the reaction mechanism (SN1 vs. SN2) of the alkylating agent plays a significant role; SN1-type reactions may favor the N2 position due to the charge distribution in the tetrazolate anion, while SN2 reactions are more sensitive to steric hindrance, which can favor the N1 position. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

For a flexible molecule like 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, which has a chiral center and rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structures. Quantum chemical calculations can map the potential energy surface by rotating the key dihedral angles to locate energy minima.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their stability and interactions in different environments, such as in solution or within a protein binding site. acs.orgnih.gov MD simulations on tetrazole derivatives have been used to investigate the stability of ligand-protein complexes, analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how these molecules behave in a biological context. acs.org Such simulations are critical in drug design to assess the stability of a potential drug candidate in its target binding pocket. acs.orgnih.gov

Tautomeric Equilibrium Studies of Tetrazole Alcohols

The tautomeric equilibrium of 5-substituted tetrazoles, including tetrazole alcohols, is a subject of significant interest in computational and theoretical chemistry. These compounds can exist in two primary tautomeric forms, the 1H- and 2H-tetrazoles, which often exhibit different physicochemical properties. iosrjournals.org The position of the annular proton is influenced by the substituent at the C5 position, the physical state of the compound, and the solvent environment. nih.gov Generally, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer tends to be the predominant form in solution and in the solid state. researchgate.netijsr.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of this tautomerism. researchgate.netuc.pt A detailed theoretical study on 1-(tetrazol-5-yl)ethanol provides a specific examination of a tetrazole alcohol, revealing a complex potential energy surface. nih.gov This study, utilizing the B3LYP/6-311++G(d,p) level of theory, identified numerous conformers for both the 1H and 2H tautomers. nih.gov

In the gas phase at room temperature, 1-(tetrazol-5-yl)ethanol is predicted to exist as a mixture of twelve different conformers. nih.gov Five of these belong to the 1H tautomer, and seven belong to the 2H tautomer. nih.gov The relative stability of these conformers is largely dictated by the presence and nature of intramolecular hydrogen bonds. nih.gov

For the 1H tautomer, the most stable conformer (1H-I) is characterized by an intramolecular hydrogen bond between the N-H of the tetrazole ring and the oxygen atom of the alcohol group (NH···O). nih.gov In contrast, the most stable conformer of the 2H tautomer (2H-I) features a hydrogen bond between the hydroxyl group and a nitrogen atom of the tetrazole ring (OH···N). nih.gov

Upon cooling, such as in matrix isolation experiments, the conformational complexity is significantly reduced. At low temperatures (10 K), only the most stable conformers of each tautomer are generally observed, as the low barriers to conformational isomerization allow for extensive cooling and relaxation to the lowest energy states. nih.gov

The detailed computational findings for the most stable conformers of 1-(tetrazol-5-yl)ethanol are summarized below.

Detailed Research Findings

Computational analysis reveals the subtle energy differences between the various forms of 1-(tetrazol-5-yl)ethanol. The study highlights that the stability of each conformer is closely linked to its specific intramolecular interactions.

Table 1: Calculated Properties of the Most Stable Conformers of 1-(tetrazol-5-yl)ethanol Tautomers

Tautomer Conformer Intramolecular H-Bond Relative Energy (kJ mol⁻¹)
1H 1H-I NH···O 0.75

Data sourced from theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level. The 2H-I conformer is the global minimum. nih.gov

The calculations indicate that the 2H tautomer is slightly more stable than the 1H tautomer in the gas phase, with an energy difference of 0.75 kJ mol⁻¹ between their most stable conformers. This is consistent with the general observation for many 5-substituted tetrazoles in the gas phase. nih.govresearchgate.net

A fascinating aspect of this specific tetrazole alcohol is the observation of tautomer-selective photochemistry. Upon UV irradiation (λ > 200 nm) in a matrix environment, the 2H tautomer was found to undergo unimolecular decomposition, while the 1H tautomer remained photostable. nih.gov This differential reactivity underscores the significant influence of the tautomeric form on the chemical properties of the molecule.

The study of such tetrazole systems provides valuable insights into the interplay of tautomerism, conformational preferences, and intramolecular forces that govern molecular stability and reactivity.

Conclusion and Future Perspectives in 1 1h 1,2,3,4 Tetrazol 5 Yl Ethan 1 Ol Research

Summary of Key Achievements and Research Gaps

The primary achievement in the context of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is the development of robust synthetic platforms for 5-substituted 1H-tetrazoles, which makes the synthesis of this specific molecule theoretically straightforward. Methodologies such as the [3+2] cycloaddition of azides with nitriles and various multicomponent reactions (MCRs) have been extensively refined, providing high yields and broad substrate scope. benthamdirect.comnih.gov These established methods form the foundation upon which studies of this compound can be built.

However, the lack of dedicated research on this compound highlights a significant research gap. Key information that is currently missing includes:

Experimental Characterization: Detailed spectroscopic data (NMR, IR, MS), single-crystal X-ray diffraction analysis, and physicochemical properties (pKa, solubility, thermal stability) have not been reported.

Biological Activity Screening: The potential of this compound as a bioactive molecule remains unevaluated. Given that the tetrazole ring is a well-known bioisostere for carboxylic acids, this compound is a candidate for various therapeutic areas. researchgate.netacs.org

Material Properties: The energetic properties and potential applications in materials science, such as in the development of high-energy-density materials or as a ligand in coordination chemistry, are completely unexplored. acs.org

The table below summarizes the current state of knowledge, emphasizing the disparity between general tetrazole research and the specific data available for the target compound.

Research AreaGeneral Achievements in 5-Substituted TetrazolesSpecific Data for this compoundKey Research Gap
Synthesis Established methods like [3+2] cycloadditions and MCRs. benthamdirect.comnih.govNo specific synthesis reported.Optimization of a dedicated, high-yield synthetic route.
Characterization Extensive databases of spectroscopic and structural data for various derivatives.None available.Full spectroscopic, crystallographic, and physicochemical characterization.
Medicinal Chemistry Numerous FDA-approved drugs contain a tetrazole moiety (e.g., Losartan). acs.orgNone available.Screening for biological activity (e.g., antibacterial, anticancer, antiviral). benthamdirect.com
Materials Science Use as energetic materials, propellants, and ligands. ontosight.aiacs.orgNone available.Investigation of thermal stability, density, and coordination properties.

Emerging Synthetic Methodologies and Catalytic Systems

Future synthesis of this compound will likely leverage emerging trends in organic chemistry that prioritize sustainability, efficiency, and safety. The traditional use of potentially hazardous reagents like hydrazoic acid is being superseded by greener alternatives. researchgate.net

Key emerging methodologies include:

Green Synthesis: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), or even solvent-free conditions, is a growing trend in tetrazole synthesis. researchgate.netnih.gov These approaches reduce waste and improve the safety profile of the reaction.

Heterogeneous Catalysis: The development of reusable catalysts, such as metal nanoparticles supported on porous organosilica or magnetic nanocomposites, offers significant advantages. researchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times with negligible loss of activity, making the process more economical and sustainable.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, reaction time), improve safety when dealing with energetic intermediates, and allow for easier scalability compared to batch processes.

Multicomponent Reactions (MCRs): Ugi-azide and other MCRs are particularly promising as they allow for the construction of complex tetrazole derivatives in a single step from simple starting materials, embodying the principles of atom and step economy. nih.gov

A potential synthetic route to this compound could involve the [3+2] cycloaddition of sodium azide (B81097) to 2-hydroxypropanenitrile, facilitated by a novel heterogeneous catalyst in a green solvent, as outlined below.

Starting MaterialsReaction TypeCatalyst/Solvent SystemPotential Advantages
2-Hydroxypropanenitrile, Sodium Azide[3+2] CycloadditionCu@APS-TDU-PMO / Water researchgate.netHigh yield, reusability of catalyst, sustainable solvent.
Acetaldehyde (B116499), Malononitrile, Sodium AzideOne-Pot MCRSolvent-free, neat condition nih.govHigh atom economy, operational simplicity, reduced waste.

Advancements in Computational Modeling and Prediction

Computational chemistry is a powerful tool for accelerating research by predicting the properties of novel molecules before their synthesis. For this compound, computational modeling can provide crucial insights and guide experimental efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate optimized molecular geometry, electronic structure, and spectroscopic properties (NMR, IR spectra). researchgate.netresearchgate.net Such calculations can also predict the relative stability of the 1H- and 2H-tautomers, a key feature of tetrazole chemistry. iosrjournals.org

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and interaction mode of this compound with various biological targets, such as enzyme active sites or protein receptors. nih.govbiorxiv.org This allows for a rational, in-silico screening of its potential as a therapeutic agent.

Prediction of Material Properties: Computational models are used to estimate the density, heat of formation, and detonation performance of nitrogen-rich compounds. researchgate.net These predictions can identify whether this compound or its derivatives have potential as energetic materials.

The following table presents hypothetical, predicted properties for the two main tautomers of this compound, based on general trends observed for other C-substituted tetrazoles. iosrjournals.org

PropertyPredicted Value (1H-tautomer)Predicted Value (2H-tautomer)Method of Prediction
Relative Stability Predominant in solutionMore stable in gas phaseDFT Calculations acs.orgiosrjournals.org
HOMA (Aromaticity Index) ~0.92~0.98DFT Geometry Optimization iosrjournals.org
Calculated Dipole Moment LowerHigherDFT (B3LYP/6-31G*)
Binding Affinity (e.g., to PPARγ) -5 to -7 kcal/mol-5 to -7 kcal/molMolecular Docking biorxiv.org

Potential for Novel Applications in Chemical Science

The bifunctional nature of this compound, featuring both a tetrazole ring and a secondary alcohol, opens up a wide range of potential applications that warrant future investigation.

Medicinal Chemistry: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. benthamdirect.comacs.org The hydroxyl group provides a key hydrogen bonding site. This combination makes the molecule a promising scaffold for designing novel inhibitors for enzymes or antagonists for receptors in areas like hypertension, inflammation, and infectious diseases. nih.gov

Coordination Chemistry and Catalysis: The four nitrogen atoms of the tetrazole ring can act as effective ligands for coordinating with metal ions. The adjacent hydroxyl group could also participate in chelation, creating stable metal complexes. These complexes could find applications as catalysts, sensors, or imaging agents.

Energetic Materials: Tetrazoles are known for their high nitrogen content and large positive heats of formation, making them key components in high-energy-density materials (HEDMs). acs.orgrsc.org While the oxygen content of this compound is beneficial for a better oxygen balance, the presence of the ethyl alcohol chain may impact density and stability. Further derivatization, such as nitration of the alcohol group, could be explored to enhance its energetic properties.

Polymer and Materials Science: The hydroxyl group allows this compound to be used as a monomer or functionalizing agent in polymer synthesis. The resulting polymers, incorporating the thermally stable and nitrogen-rich tetrazole moiety, could exhibit enhanced thermal resistance, altered solubility, or metal-coordinating properties.

The exploration of these avenues will undoubtedly unlock the full potential of this compound and contribute to the broader and ever-evolving field of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, tetrazole derivatives can be synthesized using heterogenous catalysis. In a typical procedure (adapted from ):

  • Catalyst : Bleaching Earth Clay (pH 12.5, 10 wt%).

  • Solvent : PEG-400 (polar aprotic medium).

  • Temperature : 70–80°C.

  • Reaction Time : 1 hour.

  • Workup : The mixture is quenched with ice-water, filtered, and recrystallized in aqueous acetic acid.

  • Monitoring : Reaction progress is tracked via TLC.

    Table 1 : Optimized Reaction Conditions (Adapted from )

    ParameterDetails
    CatalystBleaching Earth Clay (pH 12.5)
    SolventPEG-400
    Temperature70–80°C
    Reaction Time1 hour
    Yield OptimizationRecrystallization in aqueous acetic acid

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy :

  • Broad O-H stretch (~3200–3500 cm⁻¹) for the hydroxyl group.

  • Tetrazole ring vibrations (~1500–1600 cm⁻¹) and C-N stretches (~1250–1350 cm⁻¹) .

  • ¹H NMR :

  • Hydroxyl proton: δ 4.8–5.2 ppm (exchangeable).

  • Ethanol CH₂ group: δ 3.6–4.0 ppm (split due to proximity to the tetrazole ring) .

    Table 2 : Key Spectral Features (Based on )

    TechniqueDiagnostic Peaks
    IRO-H: 3200–3500 cm⁻¹; Tetrazole: 1500–1600 cm⁻¹
    ¹H NMRCH₂: 3.6–4.0 ppm; OH: 4.8–5.2 ppm

Q. What are the key physicochemical properties critical for experimental handling of this compound?

  • Methodological Answer :

  • Solubility : Polar solvents (e.g., PEG-400, methanol) are preferred based on synthesis protocols .
  • Stability : Store in dry, inert conditions to prevent hydrolysis of the tetrazole ring. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What analytical challenges arise in the crystallographic characterization of this compound derivatives?

  • Methodological Answer : Challenges include:

  • Hydrogen Bonding : The hydroxyl and tetrazole groups form extensive N–H⋯O and N–H⋯N hydrogen bonds, complicating refinement.

  • Coplanarity : Tetrazole rings may adopt coplanar arrangements, requiring high-resolution data for accurate modeling .

  • Refinement Software : SHELX programs are widely used for small-molecule refinement due to robustness in handling hydrogen-bonded networks .

    Table 3 : Crystallographic Parameters for Related Compounds (From )

    ParameterValue
    Space GroupP21/c
    Unit Cell (Å)a = 3.6477, b = 16.9661, c = 9.5465
    β Angle97.465°
    Hydrogen BondsN–H⋯O (2.8–3.0 Å); N–H⋯N (2.9–3.1 Å)

Q. How does the tetrazole moiety influence coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Behavior : The tetrazole ring acts as a polydentate ligand, coordinating via nitrogen atoms.
  • Network Formation : In guanidinium salts, hydrogen bonds between tetrazole anions and cations create 3D networks, useful for designing porous materials .
  • Experimental Phasing : SHELXC/D/E pipelines enable rapid phasing of tetrazole-containing macromolecules .

Q. What role does this compound serve in synthesizing pharmacologically active agents?

  • Methodological Answer :

  • Bioisostere : The tetrazole ring is a carboxylic acid surrogate, enhancing metabolic stability (e.g., in valsartan, a hypertension drug) .
  • Drug Design : Derivatives are explored as COX-2 inhibitors (anti-inflammatory agents) and kinase inhibitors (anticancer applications) .
  • Analytical Validation : Bioanalytical methods (e.g., LC-MS) are critical for quantifying tetrazole-containing drugs in plasma .

Data Contradiction Analysis

  • Synthetic Yields : While reports yields >80% using PEG-400, scalability may vary due to solvent viscosity or catalyst efficiency.
  • Crystallographic Refinement : SHELX programs ( ) are preferred for small molecules, but macromolecular refinement may require hybrid approaches (e.g., PHENIX) to resolve hydrogen-bond ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.